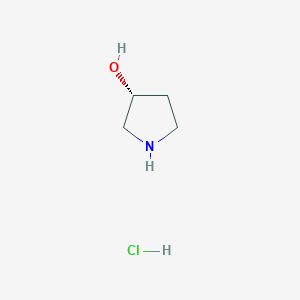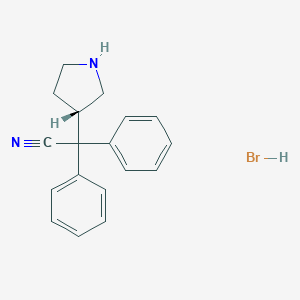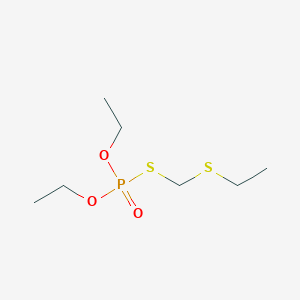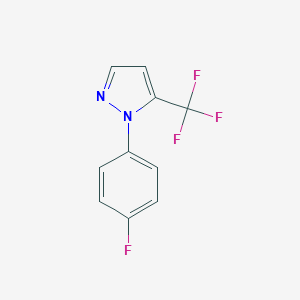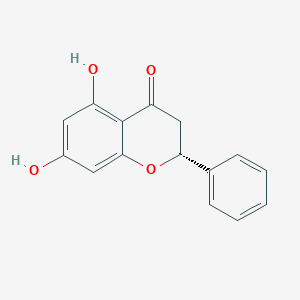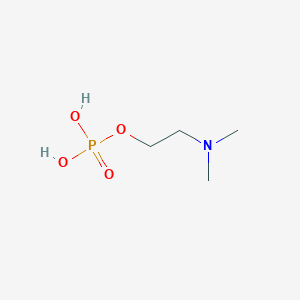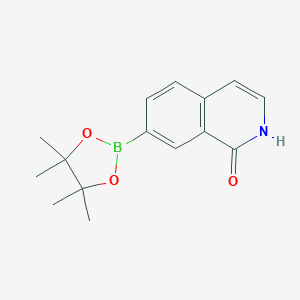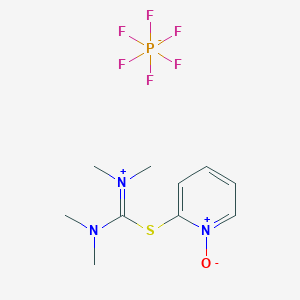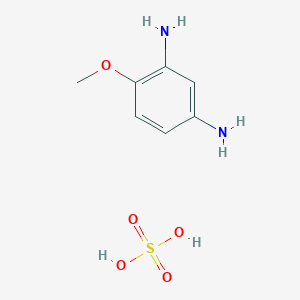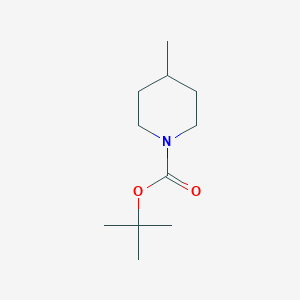
(Oxiran-2-yl)methyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl decanoate is a chemical compound that belongs to the class of epoxides. It is an important intermediate in the synthesis of various organic compounds. The compound can be synthesized using different methods, and it has been studied for its scientific research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (Oxiran-2-yl)methyl decanoate involves the reaction of epichlorohydrin with decanoic acid in the presence of a base to form (oxiran-2-yl)methyl decanoate.
Starting Materials
Epichlorohydrin, Decanoic acid, Base (e.g. sodium hydroxide)
Reaction
1. Dissolve decanoic acid in a solvent such as dichloromethane., 2. Add base to the solution and stir., 3. Slowly add epichlorohydrin to the solution while stirring., 4. Continue stirring the solution for several hours., 5. Separate the organic layer and wash with water., 6. Dry the organic layer with anhydrous sodium sulfate., 7. Evaporate the solvent to obtain (oxiran-2-yl)methyl decanoate as a colorless liquid.
Wirkmechanismus
(Oxiran-2-yl)methyl decanoate acts as an epoxide, which means it can react with various nucleophiles such as water, alcohols, and amines. The compound can also undergo ring-opening reactions, which make it useful in the synthesis of various organic compounds. The mechanism of action of (Oxiran-2-yl)methyl decanoate depends on the specific application and the compound it is reacting with.
Biochemische Und Physiologische Effekte
(Oxiran-2-yl)methyl decanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause respiratory problems if inhaled. The compound is also toxic to aquatic organisms and can cause environmental damage if released into water bodies.
Vorteile Und Einschränkungen Für Laborexperimente
(Oxiran-2-yl)methyl decanoate has several advantages for lab experiments. It is a versatile intermediate that can be used in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and is commercially available. However, the compound is toxic and can pose a health hazard if not handled properly. It is also not suitable for experiments that involve living organisms due to its toxic nature.
Zukünftige Richtungen
For the study of (Oxiran-2-yl)methyl decanoate include the development of new synthesis methods, the study of its biochemical and physiological effects, and its potential as a drug candidate or as a precursor for the synthesis of novel organic compounds.
Wissenschaftliche Forschungsanwendungen
(Oxiran-2-yl)methyl decanoate has been studied for its scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been used in the synthesis of drugs such as antihistamines, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides.
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIESPTFIVNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564506 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxiran-2-yl)methyl decanoate | |
CAS RN |
26411-50-7 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



